5-Methyl-4-hexenal
Overview
Description
5-Methyl-4-hexenal is an organic compound with the molecular formula C7H12O. It is a colorless liquid known for its spicy, herbal, and fruity aroma. This compound is used in various applications, including as a flavoring agent due to its unique scent profile .
Preparation Methods
5-Methyl-4-hexenal can be synthesized through the oxidation of 5-Methyl-4-hexenol. The process involves the reaction of 5-Methyl-4-hexenol with an oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled conditions to yield this compound . Industrial production methods typically involve similar oxidation reactions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
5-Methyl-4-hexenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition Reactions: The double bond in its structure allows for addition reactions with halogens and hydrogen.
Condensation Reactions: It can participate in aldol condensation reactions to form larger molecules.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for addition reactions, and bases like sodium hydroxide for aldol condensations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-4-hexenal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of aldehyde reactivity and metabolism.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its aroma and potential antimicrobial effects.
Industry: It is used in the flavor and fragrance industry to impart specific scents to products
Mechanism of Action
The mechanism of action of 5-Methyl-4-hexenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can affect protein function and cellular processes. Its reactivity with nucleophiles makes it a versatile compound in biochemical pathways .
Comparison with Similar Compounds
5-Methyl-4-hexenal can be compared with other similar compounds, such as:
4-Hexenal: Similar structure but lacks the methyl group, resulting in different reactivity and aroma.
5-Methyl-2-hexenal: Positional isomer with different chemical properties.
4-Isoheptenal: Another structural isomer with distinct reactivity patterns
These comparisons highlight the unique properties of this compound, particularly its specific aroma and reactivity due to the position of the methyl group and the double bond.
Properties
IUPAC Name |
5-methylhex-4-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQDVQHPEUMVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446298 | |
Record name | 5-methyl-4-hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-32-9 | |
Record name | 5-methyl-4-hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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